Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-
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Overview
Description
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- is a complex organic compound that features a unique combination of functional groups, including a thieno[2,3-D]pyrimidine core, an acetamide moiety, and a benzothiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-D]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The thieno[2,3-D]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The benzothiazole ring can enhance binding affinity and specificity, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(1-methylethyl)-: This compound features similar structural elements but with different substituents, leading to variations in its chemical and biological properties.
(5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid: Another related compound with a pyrimidine core, used in different applications.
Uniqueness
The uniqueness of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18N4O3S3 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3S3/c1-4-26-11-5-6-12-13(7-11)29-19(20-12)21-14(24)8-27-18-22-16(25)15-9(2)10(3)28-17(15)23-18/h5-7H,4,8H2,1-3H3,(H,20,21,24)(H,22,23,25) |
InChI Key |
PULMLSTYRFUGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3 |
Origin of Product |
United States |
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